molecular formula C20H23N5O5S B8373139 Oxindole-Based Inhibitor 62

Oxindole-Based Inhibitor 62

Cat. No.: B8373139
M. Wt: 445.5 g/mol
InChI Key: ZPPIIWDAWGGQAA-UHFFFAOYSA-N
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Description

GW301784X: is a chemical compound known for its role as an autophagy inhibitor. Autophagy is a critical cellular homeostatic mechanism that recycles intracellular components such as proteins and organelles. Dysregulated autophagy has been linked to numerous human pathologies, including cancer, diabetes, heart disease, and neurodegenerative disorders like Parkinson’s and Alzheimer’s .

Preparation Methods

The preparation of GW301784X involves synthetic routes that typically include the formation of an indolin-2-one core. This core is established through hydrogen-bond interactions with specific amino acids in the target protein. The synthesis process involves multiple steps, including the formation of hydrogen bonds between the nitrogen and carbonyl oxygen of the indolin-2-one core and the backbone carbonyl of glutamic acid and the backbone amide of cysteine .

Chemical Reactions Analysis

GW301784X primarily undergoes ATP-competitive inhibition reactions. It establishes hydrogen-bond interactions with the hinge region of the target protein through the nitrogen and carbonyl oxygen of the indolin-2-one core. Additionally, it forms an extra hydrogen-bond interaction between the aniline nitrogen and the backbone carbonyl of cysteine .

Scientific Research Applications

GW301784X has significant scientific research applications, particularly in the study of autophagy. It has been used as a chemical tool to inhibit autophagy in various cellular assays. This compound has shown potent inhibition of autophagy in response to specific kinase inhibitors, making it a valuable resource for studying the role of autophagy in disease models. Its potential therapeutic applications include targeting autophagy-related diseases such as cancer, diabetes, heart disease, and neurodegenerative disorders .

Mechanism of Action

The mechanism of action of GW301784X involves ATP-competitive inhibition of specific kinases, particularly Unc-51 like autophagy activating kinase 1 and Phosphatidylinositol 3-kinase vacuolar protein sorting 34. The compound establishes hydrogen-bond interactions with the hinge region of the target protein, inhibiting its activity and thereby regulating autophagy .

Comparison with Similar Compounds

GW301784X is compared with other similar compounds such as GW837331X and GW406108X. These compounds also exhibit ATP-competitive inhibition and share a common indolin-2-one core. GW301784X is unique in its specific hydrogen-bond interactions and its potent inhibition of autophagy. The similar compounds include:

Properties

Molecular Formula

C20H23N5O5S

Molecular Weight

445.5 g/mol

IUPAC Name

2-hydroxy-N-(3-hydroxy-2,2-dimethylpropyl)-3-[(4-sulfamoylphenyl)diazenyl]-1H-indole-5-carboxamide

InChI

InChI=1S/C20H23N5O5S/c1-20(2,11-26)10-22-18(27)12-3-8-16-15(9-12)17(19(28)23-16)25-24-13-4-6-14(7-5-13)31(21,29)30/h3-9,23,26,28H,10-11H2,1-2H3,(H,22,27)(H2,21,29,30)

InChI Key

ZPPIIWDAWGGQAA-UHFFFAOYSA-N

Canonical SMILES

CC(C)(CNC(=O)C1=CC2=C(C=C1)NC(=C2N=NC3=CC=C(C=C3)S(=O)(=O)N)O)CO

Origin of Product

United States

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